molecular formula C26H24N2O5 B14770811 Fmoc-N-Me-Phe(4-carbamoyl)-OH

Fmoc-N-Me-Phe(4-carbamoyl)-OH

Cat. No.: B14770811
M. Wt: 444.5 g/mol
InChI Key: OFUAVFDNDDKMDS-QHCPKHFHSA-N
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Description

Fmoc-N-Me-Phe(4-carbamoyl)-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc group: A fluorenylmethyloxycarbonyl protecting group at the α-amino position, enabling selective deprotection under basic conditions .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

(2S)-3-(4-carbamoylphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

InChI

InChI=1S/C26H24N2O5/c1-28(23(25(30)31)14-16-10-12-17(13-11-16)24(27)29)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H2,27,29)(H,30,31)/t23-/m0/s1

InChI Key

OFUAVFDNDDKMDS-QHCPKHFHSA-N

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CC1=CC=C(C=C1)C(=O)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Fmoc-N-Me-Phe(4-carbamoyl)-OH with key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 4-carbamoyl, N-methyl C₂₆H₂₄N₂O₅ (inferred) ~444.5 (estimated) N/A Combines N-methylation (reduced polarity) with 4-carbamoyl (polarity/H-bonding)
Fmoc-Phe(4-F)-OH 4-fluoro C₂₄H₂₀FNO₄ 405.41 169243-86-1 Electron-withdrawing fluorine enhances stability; moderate hydrophobicity
Fmoc-Phe(4-I)-OH 4-iodo C₂₄H₂₀INO₄ 537.33 111082-76-9 Heavy atom (iodine) for crystallography; high hydrophobicity
Fmoc-Phe(4-CN)-OH 4-cyano C₂₅H₂₀N₂O₄ 432.42 205526-34-7 Strong electron-withdrawing cyano group; stabilizes aromatic rings
Fmoc-L-Phe(4-NHBoc)-OH 4-NHBoc C₃₁H₃₂N₂O₇ 568.60 174132-31-1 Boc-protected amine at 4-position; introduces orthogonal protection strategy
Fmoc-alpha-Me-L-Phe-OH N-methyl C₂₅H₂₃NO₄ 401.45 135944-05-7 N-methylation reduces peptide backbone flexibility and H-bonding

Physicochemical Properties

  • Solubility : The 4-carbamoyl group increases polarity compared to halogenated analogs, improving aqueous solubility.
  • Stability : N-methylation reduces oxidation and enzymatic degradation risks .
  • Coupling Efficiency : Bulky substituents (e.g., 4-I, 4-CN) may slow coupling rates, necessitating optimized conditions (e.g., DIC/HOBt activation) .

Research Findings and Challenges

  • Stereoselectivity : Introducing substituents at the 4-position often requires chiral auxiliaries or enantioselective catalysis (e.g., ’s fluorinated derivative synthesis) .
  • Orthogonal Protection : Compounds like Fmoc-L-Phe(4-NHBoc)-OH enable multi-step synthesis by combining Fmoc (base-labile) and Boc (acid-labile) groups .
  • Scalability : Halogenated derivatives (e.g., 4-I) face challenges in cost and purification due to heavy-atom reagents .

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